2-(thiophene-2-carboxamido)-N-(2-(trifluoromethoxy)benzyl)oxazole-4-carboxamide
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Description
2-(thiophene-2-carboxamido)-N-(2-(trifluoromethoxy)benzyl)oxazole-4-carboxamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate, the primary excitatory neurotransmitter in the brain, from the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Oxazoles as Synthetic Intermediates
Oxazoles, including compounds structurally related to 2-(thiophene-2-carboxamido)-N-(2-(trifluoromethoxy)benzyl)oxazole-4-carboxamide, are often used as synthetic intermediates in organic chemistry. For instance, the use of oxazoles as masked forms of activated carboxylic acids has been demonstrated, where they form triamides upon reaction with singlet oxygen, facilitating the synthesis of macrolides such as recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981)(Wasserman, Gambale, & Pulwer, 1981). This highlights the utility of oxazole derivatives in complex organic synthesis and might suggest similar applications for the compound .
Catalytic Synthesis Applications
The catalytic synthesis of oxazoles, including the use of gold-catalyzed oxidation strategies to achieve efficient modular synthesis, demonstrates the versatility of oxazole derivatives (Luo, Ji, Li, & Zhang, 2012)(Luo, Ji, Li, & Zhang, 2012). Such methodologies may be applicable in the synthesis and functionalization of 2-(thiophene-2-carboxamido)-N-(2-(trifluoromethoxy)benzyl)oxazole-4-carboxamide, offering pathways for the creation of novel compounds with potential biological or material applications.
Biological Activity
While the specific biological activities of 2-(thiophene-2-carboxamido)-N-(2-(trifluoromethoxy)benzyl)oxazole-4-carboxamide are not directly documented, the study of similar structures provides valuable insights. For example, the synthesis and biological activity evaluation of related compounds have led to the discovery of potential cancer cell line inhibitors (Lu et al., 2017)(Lu et al., 2017). This suggests that research into the compound of interest could uncover significant bioactive properties, warranting further exploration in drug discovery and development.
properties
IUPAC Name |
2-(thiophene-2-carbonylamino)-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-12-5-2-1-4-10(12)8-21-14(24)11-9-26-16(22-11)23-15(25)13-6-3-7-28-13/h1-7,9H,8H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCJESQBVDOOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophene-2-carboxamido)-N-(2-(trifluoromethoxy)benzyl)oxazole-4-carboxamide |
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